Impurity Count as a Critical Quality Attribute in Orlistat Formulations
A comparative HPLC-MS/MS study of Orlistat pharmaceutical products demonstrated that generic formulations contained significantly higher numbers of detectable impurities than the original product. The analysis identified 14 impurities in Cobese, 13 in Orsoten, and only 3 in Xenical [1]. This establishes impurity count as a quantifiable and meaningful differentiator of pharmaceutical quality for Orlistat products.
| Evidence Dimension | Number of detected impurities |
|---|---|
| Target Compound Data | Orlistat Dimer Impurity is one component within this impurity profile; its specific detection and quantification are essential for establishing product similarity or difference. |
| Comparator Or Baseline | Xenical (original product): 3 impurities; Cobese (generic): 14 impurities; Orsoten (generic): 13 impurities |
| Quantified Difference | Generics contain 10-11 more impurities than the original product, representing a >300% increase in impurity count. |
| Conditions | HPLC-UV and MS/MS analysis of impurities extracted from commercial samples dissolved in ethanol. |
Why This Matters
The significantly higher impurity count in generic formulations directly justifies the need for a comprehensive impurity reference standard library, including the Orlistat Dimer Impurity, to ensure analytical methods can differentiate between acceptable and unacceptable product quality.
- [1] Schneider A, et al. Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. J Pharm Biomed Anal. 2010;53(3):767-72. PMID: 20570457. View Source
